benzyl N-(2-chloroethyl)carbamate chemical structure and properties
benzyl N-(2-chloroethyl)carbamate chemical structure and properties
An In-Depth Technical Guide to Benzyl N-(2-chloroethyl)carbamate for Advanced Research Applications
Introduction
Benzyl N-(2-chloroethyl)carbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines three key chemical motifs: a stable benzyloxycarbonyl (Cbz or Z) protecting group, a versatile carbamate linker, and a reactive 2-chloroethyl "warhead." This combination makes it an invaluable intermediate for the synthesis of complex molecules, particularly those designed as targeted covalent inhibitors or as prodrugs. The carbamate moiety provides metabolic stability and hydrogen bonding capabilities, crucial for drug-target interactions, while the chloroethyl group serves as a potent alkylating agent capable of forming covalent bonds with biological nucleophiles.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research setting.
Chemical Structure and Physicochemical Properties
The molecular architecture of benzyl N-(2-chloroethyl)carbamate is central to its chemical behavior. The planar phenyl ring, the carbamate group with its resonance stabilization, and the flexible chloroethyl chain define its reactivity and utility.
Caption: Key functional groups of benzyl N-(2-chloroethyl)carbamate.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties for benzyl N-(2-chloroethyl)carbamate. Experimental physical properties such as melting and boiling points are not consistently reported in the literature, which is common for specialized synthetic intermediates.
| Property | Value | Source |
| CAS Number | 129414-33-1 | [4] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [4] |
| Molecular Weight | 213.66 g/mol | [4] |
| IUPAC Name | benzyl N-(2-chloroethyl)carbamate | [5] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCCl | [4][5] |
| InChIKey | MTDFNGLMQZRYJP-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |
| Computed logP | 2.15 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 4 | [4] |
Synthesis and Mechanistic Rationale
The synthesis of carbamates is a cornerstone of modern organic chemistry, with several established methodologies.[6] For benzyl N-(2-chloroethyl)carbamate, the most direct and reliable approach involves the nucleophilic acyl substitution reaction between benzyl chloroformate and 2-chloroethylamine.
Causality Behind Experimental Choices
-
Reactant Selection: Benzyl chloroformate is the ideal reagent for introducing the stable Cbz protecting group. 2-chloroethylamine hydrochloride is a commercially available and stable salt of the volatile and reactive free amine.
-
Role of the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical. Its primary function is to neutralize the hydrochloride salt of the starting amine, liberating the free nucleophilic amine. A second equivalent of the base is required to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent Choice: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They effectively dissolve the reactants without participating in the reaction (e.g., hydrolysis of the chloroformate).
-
Temperature Control: The reaction is typically initiated at 0 °C. This is a precautionary measure to control the initial exotherm that occurs upon addition of the highly reactive benzyl chloroformate, preventing potential side reactions and degradation. The reaction is then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol
-
To a round-bottom flask charged with 2-chloroethylamine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (2.2 eq).
-
Cool the resulting slurry to 0 °C in an ice bath with magnetic stirring.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the cold slurry over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure benzyl N-(2-chloroethyl)carbamate.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
-
δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 5.15 ppm (s, 2H): Methylene protons of the benzylic (O-CH₂-Ar) group.
-
δ ~5.0 ppm (br s, 1H): The carbamate N-H proton, which may be broad and its position can vary with concentration and solvent.
-
δ ~3.65 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (N-CH₂-CH₂-Cl).
-
δ ~3.50 ppm (q, 2H): Methylene protons adjacent to the carbamate nitrogen (N-CH₂-CH₂-Cl).
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework.
-
δ ~156 ppm: Carbamate carbonyl carbon (C=O).
-
δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 128-129 ppm: Aromatic CH carbons of the benzyl group.
-
δ ~67 ppm: Benzylic carbon (O-CH₂-Ar).
-
δ ~43 ppm: Carbon adjacent to the chlorine atom.
-
δ ~42 ppm: Carbon adjacent to the nitrogen atom.
-
-
FT-IR: Infrared spectroscopy is useful for identifying the key functional groups.
-
~3330 cm⁻¹ (N-H stretch): Characteristic of the carbamate N-H bond.[7]
-
~3030 cm⁻¹ (C-H stretch, aromatic): Aromatic C-H bonds.
-
~2950 cm⁻¹ (C-H stretch, aliphatic): Aliphatic C-H bonds.
-
~1690-1710 cm⁻¹ (C=O stretch): A strong absorption typical for a carbamate carbonyl group.[7]
-
~1250 cm⁻¹ (C-O stretch): Ester-like C-O bond.
-
~700-750 cm⁻¹ (C-Cl stretch): Carbon-chlorine bond.
-
Chemical Reactivity and Applications in Drug Development
The utility of benzyl N-(2-chloroethyl)carbamate stems from its defined points of reactivity, which can be addressed selectively.
Caption: Key reactive sites of benzyl N-(2-chloroethyl)carbamate.
-
Site 1: N-H Acidity: The carbamate proton can be removed by a strong base, allowing for further functionalization at the nitrogen center.
-
Site 2: Electrophilic Chloroethyl Group: This is the most significant reactive site for medicinal chemistry applications. The carbon-chlorine bond is polarized, making the terminal carbon an electrophilic center susceptible to attack by biological nucleophiles like the N7 of guanine in DNA or cysteine residues in proteins. This alkylating capability is the foundation of many anticancer agents.[3]
-
Site 3: Cbz Group Lability: The benzyloxycarbonyl group is a classic amine protecting group that is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C). This allows for the unmasking of a primary amine at a later synthetic stage.
Applications as a Medicinal Chemistry Building Block
The carbamate group is a privileged structure in drug design, prized for its proteolytic stability and its ability to act as a hydrogen bond donor and acceptor.[1][2] Benzyl N-(2-chloroethyl)carbamate is an ideal reagent for incorporating this functionality along with a reactive alkylating arm.
-
Targeted Covalent Inhibitors: The compound can be used to synthesize molecules that first bind non-covalently to a target protein's active site, and then form a permanent covalent bond via the chloroethyl moiety reacting with a nearby nucleophilic amino acid.
-
Prodrug Synthesis: It can be used to link a parent drug molecule to the chloroethyl group. The resulting carbamate may be designed to release the alkylating agent under specific physiological conditions.
-
DNA Alkylating Agents: As a monofunctional alkylating agent, it serves as a simpler model or precursor for more complex nitrogen mustard-type drugs, which are bifunctional and can crosslink DNA strands.[3]
Safety and Handling
As a reactive alkylating agent, benzyl N-(2-chloroethyl)carbamate must be handled with appropriate caution.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-resistant lab coat at all times.[11]
-
Toxicological Hazards: While specific data is limited, compounds containing the chloroethyl functionality are treated as potential mutagens and carcinogens. It is expected to be an irritant to the skin, eyes, and respiratory system.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Benzyl N-(2-chloroethyl)carbamate is a highly valuable and versatile chemical intermediate for advanced research. Its trifecta of a stable protecting group, a drug-like carbamate linker, and a reactive alkylating moiety provides a powerful tool for synthetic and medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables researchers to harness its full potential in the development of novel therapeutics and complex organic molecules.
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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